Lignosulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

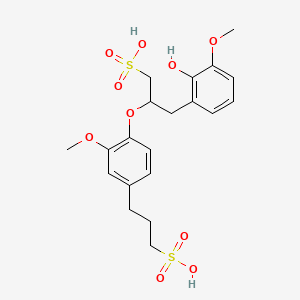

Structure

2D Structure

3D Structure

Properties

CAS No. |

8062-15-5 |

|---|---|

Molecular Formula |

C20H26O10S2 |

Molecular Weight |

490.5 g/mol |

IUPAC Name |

3-(2-hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(3-sulfopropyl)phenoxy]propane-1-sulfonic acid |

InChI |

InChI=1S/C20H26O10S2/c1-28-18-7-3-6-15(20(18)21)12-16(13-32(25,26)27)30-17-9-8-14(11-19(17)29-2)5-4-10-31(22,23)24/h3,6-9,11,16,21H,4-5,10,12-13H2,1-2H3,(H,22,23,24)(H,25,26,27) |

InChI Key |

FOGYNLXERPKEGN-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1O)CC(CS(=O)(=O)O)OC2=C(C=C(C=C2)CCCS(=O)(=O)O)OC |

Canonical SMILES |

COC1=CC=CC(=C1O)CC(CS(=O)(=O)O)OC2=C(C=C(C=C2)CCCS(=O)(=O)O)OC |

Other CAS No. |

8062-15-5 |

Synonyms |

AHR 2438B lignosulfonates lignosulfuric acid lignosulfuric acid, sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

Lignosulfonic Acid: A Comprehensive Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignosulfonic acid, and its salts, lignosulfonates, are complex, water-soluble anionic polyelectrolytes derived from lignin (B12514952), a major constituent of wood.[1] They are primarily obtained as a by-product of the sulfite (B76179) pulping process in the paper industry.[2] Characterized by a randomly branched, polyaromatic structure, lignosulfonates possess a unique combination of hydrophilic and hydrophobic properties, making them valuable in a wide range of industrial applications, including as dispersants, binders, and emulsifiers.[2][3] This technical guide provides an in-depth exploration of the chemical structure and physicochemical properties of this compound, complete with data tables, experimental protocols, and structural visualizations to support advanced research and development.

Chemical Structure

The chemical structure of this compound is not uniform but is rather a complex and irregular polymer.[3] It is composed of phenylpropane units that are irregularly cross-linked.[4] The backbone of the structure consists of aromatic rings.[5] This intricate arrangement is a result of the partial degradation of the native lignin polymer during the sulfite pulping process.

The key features of its structure include:

-

Polymeric Backbone: A polydisperse, lignin-based polymer backbone consisting of phenylpropane units linked together in a non-linear, cross-linked fashion.[4]

-

Functional Groups: The structure is rich in various functional groups that dictate its properties. These include:

-

Sulfonic Acid Groups (-SO₃H): Introduced during the sulfonation process, these groups are primarily attached to the side chains of the phenylpropane units and are responsible for the high water solubility of lignosulfonates.[6][7]

-

Hydroxyl Groups (-OH): Including both phenolic and aliphatic hydroxyl groups, which contribute to its reactivity and solubility.[5]

-

Carboxylic Acid Groups (-COOH): These groups also enhance the hydrophilicity of the molecule.[8]

-

Methoxy Groups (-OCH₃): Inherited from the original lignin structure.[8]

-

-

Amphiphilic Nature: The presence of both hydrophobic aromatic and aliphatic regions, and hydrophilic sulfonate, hydroxyl, and carboxyl groups gives this compound its amphiphilic character, allowing it to act as a surfactant.[3][9]

The following diagram illustrates the generalized, complex structure of a lignosulfonate polymer, highlighting the key monomeric units and functional groups.

Physicochemical Properties

The properties of this compound can vary significantly depending on the wood source, the specifics of the pulping process, and any subsequent modifications.[8] Key physicochemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of Lignosulfonates

| Property | Description | References |

| Appearance | Light brown to dark brown amorphous powder or liquid. | [10][11] |

| Odor | Slight aromatic odor. | [11] |

| Molecular Formula (representative) | C₂₀H₂₆O₁₀S₂ (for the acid form) | [1][12][13] |

| pH (1% aqueous solution) | Typically ranges from 3 to 11. | [11] |

| Density (powder) | Approximately 0.5 g/cm³. | [11] |

| Thermal Stability | Decomposes at temperatures above 200 °C. | [4][14] |

Table 2: Molecular Weight and Sulfonation Data for Lignosulfonates

| Parameter | Typical Range | Notes | References |

| Molecular Weight (Mw) | 1,000 to 400,000 g/mol | Highly polydisperse. Can vary significantly based on source and processing. | [2][8][9] |

| Number-Average Molecular Weight (Mn) | Varies, e.g., ~7,000 g/mol for a sample with Mw ~52,000 g/mol | - | [15] |

| Degree of Sulfonation | 0.3 to 1.0 sulfite groups per phenylpropane unit | Defined as millimoles of sulfonic acid per gram of lignosulfonate. | [12][16] |

Table 3: Solubility Profile of Lignosulfonates

| Solvent | Solubility | References |

| Water | Highly soluble over the entire pH range. | [2][12] |

| Common Organic Solvents | Insoluble. | [10][11] |

| Ethylene Glycol, Propylene Glycol, DMSO | Good solubility. | [2] |

| Methanol-water & Dioxane-water blends (>20% water) | Good solubility. | [2] |

| Dimethylformamide, Methanol, Acetic Acid | Limited solubility. | [2] |

Experimental Protocols

Accurate characterization of lignosulfonates is crucial for their effective application. Below are detailed methodologies for determining key properties.

Determination of Molecular Weight Distribution by Aqueous Gel Permeation Chromatography (GPC)

This method separates molecules based on their size in solution.

Workflow Diagram:

Methodology:

-

Mobile Phase Preparation: Prepare a 0.1 M sodium nitrate (B79036) (NaNO₃) solution in deionized water. Adjust the pH to 7.0 for general lignosulfonate analysis. This mobile phase helps to minimize non-size-exclusive effects.[11][12]

-

Standard Preparation: Prepare a series of polyethylene glycol (PEG) standards of known molecular weights in the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the lignosulfonate sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Filter the solution through a 0.45 µm syringe filter.

-

GPC System and Conditions:

-

Columns: Utilize a set of aqueous GPC columns suitable for the expected molecular weight range (e.g., Agilent MCX columns).[17]

-

Detector: A UV detector set at 280 nm and/or a refractive index (RI) detector.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Injection Volume: 20-100 µL.

-

-

Calibration: Inject the PEG standards and construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume.

-

Sample Analysis: Inject the prepared lignosulfonate sample and record the chromatogram.

-

Data Processing: Using the calibration curve, determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) of the lignosulfonate sample.

Determination of the Degree of Sulfonation by Co-precipitation with CTAB and UV-Vis Spectrophotometry

This is a relatively simple and rapid method based on the electrostatic interaction between the anionic lignosulfonate and a cationic surfactant.[4][10]

Methodology:

-

Reagent Preparation:

-

Lignosulfonate Stock Solution: Prepare a 1 g/L solution of the lignosulfonate sample in deionized water.

-

CTAB Solution: Prepare a 0.01 M solution of hexadecyl trimethyl ammonium (B1175870) bromide (CTAB).

-

-

pH Adjustment: Adjust the pH of the lignosulfonate stock solution to 5.5. At this pH, the sulfonic acid groups are completely ionized, while other acidic groups are not.[2]

-

Titration Procedure:

-

In a series of centrifuge tubes, add a fixed volume of the pH-adjusted lignosulfonate solution (e.g., 10 mL).

-

To each tube, add increasing volumes of the CTAB solution.

-

Allow the solutions to stand for a period to allow for co-precipitation.

-

Centrifuge the tubes to separate the precipitate.

-

-

UV-Vis Measurement:

-

Carefully take an aliquot from the supernatant of each tube.

-

Measure the absorbance of the supernatant at 280 nm using a UV-Vis spectrophotometer.[2]

-

-

Data Analysis:

-

Plot the absorbance of the supernatant against the volume of CTAB added.

-

The point of minimum absorbance corresponds to the complete precipitation of the lignosulfonate by CTAB.

-

Calculate the degree of sulfonation (DS) in mmol/g using the following formula: DS = (C_CTAB × V_CTAB) / (C_LS × V_LS) Where:

-

C_CTAB = Concentration of CTAB solution (mol/L)

-

V_CTAB = Volume of CTAB solution at minimum absorbance (L)

-

C_LS = Concentration of lignosulfonate solution (g/L)

-

V_LS = Volume of lignosulfonate solution used (L)[2]

-

-

Structural Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the lignosulfonate structure.

Methodology:

-

Sample Preparation: The lignosulfonate sample is typically prepared as a KBr pellet. Mix a small amount of the dried sample with potassium bromide (KBr) powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used directly on the solid sample.

-

FTIR Analysis:

-

Acquire the FTIR spectrum of the sample over a typical range of 4000 to 400 cm⁻¹.

-

-

Spectral Interpretation:

-

Identify the characteristic absorption bands corresponding to the various functional groups in lignosulfonate. Key bands include:

-

Broad band around 3400 cm⁻¹: O-H stretching in hydroxyl groups.

-

Bands around 2940 cm⁻¹: C-H stretching in methyl and methylene (B1212753) groups.

-

Bands at ~1600, 1515, and 1460 cm⁻¹: Aromatic skeletal vibrations.

-

Band around 1215 cm⁻¹: C-O stretching in guaiacyl units.

-

Band around 1040 cm⁻¹: S=O stretching in sulfonate groups.[18]

-

-

Conclusion

This compound is a complex and highly variable biopolymer with a unique set of physicochemical properties that are a direct consequence of its intricate chemical structure. A thorough understanding and accurate characterization of its molecular weight, degree of sulfonation, and functional group composition are essential for its effective utilization in various scientific and industrial applications. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile and abundant biomaterial.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN106383120A - Method for measuring sulfonation degree of lignosulfonate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. A Simple and Rapid Method to Determine Sulfonation Degree of Lignosulfonates - ProQuest [proquest.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Controlling the Molecular Weight of Lignosulfonates by an Alkaline Oxidative Treatment at Moderate Temperatures and Atmospheric Pressure: A Size-Exclusion and Reverse-Phase Chromatography Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. agilent.com [agilent.com]

- 18. Relationship between the structure of Fe-Lignosulfonate complexes determined by FTIR spectroscopy and their reduction by the leaf Fe reductase [escholarship.org]

lignosulfonic acid molecular weight determination

An In-depth Technical Guide to Lignosulfonic Acid Molecular Weight Determination

Introduction

Lignosulfonates are complex, water-soluble anionic polymers derived from lignin (B12514952) during the sulfite (B76179) pulping of wood. As a versatile byproduct of the paper industry, they find applications as dispersants, binders, and emulsifiers. The physicochemical and functional properties of lignosulfonates are intrinsically linked to their molecular weight (MW) and molecular weight distribution (MWD). A precise determination of these parameters is therefore critical for quality control, optimizing performance in various applications, and for fundamental research into their structure-property relationships. Lignosulfonates are highly polydisperse, meaning they consist of a wide range of molecular sizes, with reported weight-average molecular weights (Mw) spanning from under 1,000 to over 400,000 g/mol [1][2].

This technical guide provides an in-depth overview of the core methodologies for determining the molecular weight of this compound, aimed at researchers, scientists, and professionals in drug development and materials science. It details the primary experimental protocols, presents comparative data, and illustrates key workflows.

Core Methodologies for Molecular Weight Determination

The determination of lignosulfonate molecular weight is challenging due to their complex, branched structure, polydispersity, and polyelectrolytic nature in aqueous solutions. Several techniques are employed, with size-exclusion chromatography being the most prominent.

1. Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is the most widely used technique for analyzing the MWD of lignosulfonates[1][3]. This method separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase (the column packing material) and thus elute earlier, while smaller molecules penetrate the pores and have a longer path, eluting later[4].

For polyelectrolytes like lignosulfonates, non-size-exclusive effects such as electrostatic interactions with the column matrix can interfere with accurate measurement. Therefore, the composition of the mobile phase is critical. An aqueous mobile phase with sufficient ionic strength (e.g., using salts like NaNO₃) and a controlled pH is necessary to suppress these interactions[5].

2. Multi-Angle Light Scattering (MALS) Detection

While conventional SEC relies on calibration with polymer standards (e.g., polystyrene sulfonates), this only provides a relative molecular weight, which can be inaccurate due to structural differences between the standards and the lignosulfonate sample[6]. To overcome this, SEC is often coupled with a multi-angle light scattering (MALS) detector.

The SEC-MALS technique allows for the determination of the absolute molecular weight at each elution slice without the need for column calibration[6][7]. The intensity of light scattered by a polymer molecule is directly proportional to its molar mass and concentration. By measuring the scattered light at multiple angles, the MALS detector can calculate the weight-average molecular weight (Mw) for each fraction eluting from the SEC column[6][8]. A key challenge in MALS analysis of lignin is potential interference from fluorescence, which can lead to artificially high MW values[6][9].

3. Viscometry

Viscometry measures the viscosity of a polymer solution to determine the viscosity-average molecular weight (Mv)[10]. When coupled with SEC, an online viscometer can provide information on the intrinsic viscosity of the polymer. This data is used in the Mark-Houwink-Sakurada equation, [η] = K · Mᵃ, which relates intrinsic viscosity ([η]) to molecular weight (M)[11][12]. The constants K and 'a' are specific to a given polymer-solvent-temperature system, and the 'a' value provides insight into the polymer's conformation in solution (e.g., compact sphere vs. random coil)[12]. For lignosulfonates, the Mark-Houwink exponent 'a' has been reported to be around 0.36, indicating a compact, sphere-like structure in aqueous solution[13][14].

Quantitative Data Summary

The molecular weight and polydispersity of lignosulfonates vary significantly based on their botanical source, the pulping process, and subsequent fractionation methods. The table below summarizes typical molecular weight data from various studies.

| Lignosulfonate Source / Fraction | Weight-Average MW (Mw) ( g/mol ) | Number-Average MN (Mn) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) | Reference |

| Unfractionated Sodium Lignosulfonate | 90,357 | 16,172 | 5.6 | [3] |

| Unfractionated Sodium Lignosulfonate | 43,500 | 3,300 | 13.2 | [13] |

| Fractionated (Ethanol-Water) | 4,600 - 398,000 | - | 1.3 - 3.5 | [2][15] |

| Softwood Lignosulfonates | 36,000 - 61,000 | - | - | [14] |

| Hardwood Lignosulfonates | 5,700 - 12,000 | - | - | [14] |

| Alkaline Oxidative Treated (70°C) | ~30,000 | - | - | [3] |

| Alkaline Oxidative Treated (90°C) | 18,700 | 4,800 | 3.9 | [3] |

| Ultrafiltration Fraction (F2) | 13,800 | 3,100 | 4.5 | [13] |

| Ultrafiltration Fraction (F6) | 114,100 | 44,400 | 2.6 | [13] |

Experimental Protocols

Protocol: Molecular Weight Determination by Aqueous SEC-MALS

This protocol outlines the key steps for determining the absolute molecular weight of lignosulfonates.

1. Materials and Equipment:

-

Lignosulfonate Sample: Dry, purified lignosulfonate.

-

Solvents: HPLC-grade water, Dimethyl sulfoxide (B87167) (DMSO).

-

Salts/Additives: Sodium dodecyl sulfate (B86663) (SDS), Phosphate (B84403) buffer salts.

-

Equipment:

-

HPLC or SEC system with an isocratic pump.

-

Autosampler.

-

Column oven.

-

SEC columns suitable for aqueous mobile phases and the expected MW range (e.g., TSKGEL G3000 series)[3].

-

Multi-Angle Light Scattering (MALS) detector.

-

Differential Refractive Index (dRI) detector.

-

Syringe filters (e.g., 0.45 µm).

-

2. Mobile Phase Preparation:

-

A typical mobile phase to ensure satisfactory results and suppress ionic interactions is an aqueous phosphate buffer containing DMSO and SDS[15].

-

Example: Prepare an aqueous phosphate buffer (e.g., 0.1 M, pH 7) containing a specific concentration of DMSO and SDS.

-

Degas the mobile phase thoroughly before use to prevent bubbles in the system.

3. Sample Preparation:

-

Accurately weigh and dissolve the lignosulfonate sample in the mobile phase to a known concentration (e.g., 2-10 mg/mL)[16].

-

Allow the sample to dissolve completely, which may require gentle agitation or overnight shaking[16].

-

Filter the sample solution through a 0.45 µm syringe filter directly into an autosampler vial to remove any particulate matter[16].

4. Instrumental Setup and Execution:

-

Equilibrate the entire SEC-MALS-dRI system with the mobile phase until stable baselines are achieved for all detectors.

-

Set the column oven temperature (e.g., 30-40°C) to ensure viscosity consistency.

-

Inject the prepared sample solution (e.g., 50-100 µL injection volume)[16][17].

-

Run the sample through the system at a constant flow rate (e.g., 0.5-1.0 mL/min).

5. Data Acquisition and Analysis:

-

Collect data from the MALS and dRI detectors simultaneously. The dRI detector response is proportional to the concentration of the sample eluting from the column.

-

A critical parameter for MALS analysis is the refractive index increment (dn/dc), which is the change in refractive index of the solution with a change in solute concentration. This value must be determined accurately for the specific lignosulfonate-solvent system, as it varies with the degree of sulfonation and molecular weight[2][15]. It can be measured offline or online assuming 100% sample recovery[6].

-

Use the specialized software associated with the MALS detector to process the data. The software uses the light scattering intensity and concentration data from each elution volume to calculate the absolute Mw, Mn, and PDI of the sample.

Visualizations

Workflow for Lignosulfonate MW Determination

The following diagram illustrates the general experimental workflow for determining the molecular weight of this compound using the SEC-MALS technique.

References

- 1. A Critical Review of the Physicochemical Properties of Lignosulfonates: Chemical Structure and Behavior in Aqueous Solution, at Surfaces and Interfaces [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Controlling the Molecular Weight of Lignosulfonates by an Alkaline Oxidative Treatment at Moderate Temperatures and Atmospheric Pressure: A Size-Exclusion and Reverse-Phase Chromatography Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gilson.com [gilson.com]

- 5. researchgate.net [researchgate.net]

- 6. Advancing Molecular Weight Determination of Lignin by Multi-Angle Light Scattering [mdpi.com]

- 7. Advancing Molecular Weight Determination of Lignin by Multi-Angle Light Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advancing Molecular Weight Determination of Lignin by Multi-Angle Light Scattering [ouci.dntb.gov.ua]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mark–Houwink equation - Wikipedia [en.wikipedia.org]

- 12. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Molecular weight determination of lignosulfonates by size-exclusion chromatography and multi-angle laser light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. agilent.com [agilent.com]

An In-depth Technical Guide to the Sources and Manufacturing of Lignosulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignosulfonic acid, a complex biopolymer derived from lignin (B12514952), is a readily available and versatile raw material with a wide range of industrial applications. This technical guide provides a comprehensive overview of the primary sources and manufacturing processes of this compound. It delves into the intricacies of the predominant sulfite (B76179) pulping method, as well as alternative lignin extraction techniques such as the Kraft and Organosolv processes, followed by sulfonation. This document is intended to serve as a detailed resource, offering structured data, in-depth process descriptions, and visual representations of the manufacturing workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and other technical fields.

Principal Sources of Lignin for this compound Production

Lignin, the second most abundant terrestrial biopolymer after cellulose (B213188), is the primary raw material for producing this compound. The main industrial sources are byproducts of the pulp and paper industry, where lignin is separated from cellulose fibers.[1]

The most common sources of lignin are woody biomass, categorized as:

-

Softwoods: Such as spruce and pine, which are frequently used in the sulfite pulping process.[2]

-

Hardwoods: Including beech and eucalyptus, also serve as significant raw materials.[3]

The lignin content in these wood sources typically ranges from 20% to 30%.[3] Lignin can also be sourced from other lignocellulosic biomass like agricultural residues, although this is less common for industrial-scale lignosulfonate production.[4]

Manufacturing Processes of this compound

The manufacturing of this compound primarily involves the sulfonation of lignin. This can be achieved directly during the wood pulping process or by sulfonating lignin that has been previously extracted.

The Sulfite Pulping Process

The most established and widely used method for the direct production of lignosulfonates is the sulfite pulping process.[2][3] In this process, wood chips are cooked under pressure with aqueous solutions of sulfite and bisulfite salts.[5] This treatment cleaves the ether bonds in the lignin, rendering it soluble in the cooking liquor as this compound.[5][6]

The key steps in the sulfite pulping process for lignosulfonate production are:

-

Wood Preparation: The raw wood is debarked, chipped into small, uniform pieces (typically 2-5 cm), and screened.[3][7] This ensures efficient and consistent penetration of the cooking liquor.

-

Sulfite Pulping (Cooking): The wood chips are cooked in a digester with a sulfite liquor. The composition of this liquor and the cooking conditions are critical to the process.[3] The cooking liquor contains a sulfite or bisulfite of a base such as sodium, calcium, magnesium, or ammonium.[5][8]

-

Separation: After cooking, the solid pulp, which is rich in cellulose, is separated from the spent sulfite liquor (SSL).[2] The SSL is a dark, viscous liquid containing the dissolved lignosulfonates, along with sugars, hemicelluloses, and other organic compounds.[8]

-

Neutralization: The acidic SSL is neutralized with a base to convert the this compound into its more stable salt form, lignosulfonate.[1][3] The choice of base (e.g., sodium hydroxide, calcium hydroxide) determines the final lignosulfonate salt produced.[9]

-

Concentration: The neutralized liquor is concentrated, typically through evaporation, to increase the solids content of the lignosulfonate solution to 40-50%.[3][8]

-

Purification (Optional): To enhance the purity of the lignosulfonates, various purification steps can be employed. These include:

-

Ultrafiltration or Dialysis: To separate high-molecular-weight lignosulfonates from low-molecular-weight impurities like sugars.[3][6]

-

Ion Exchange: To reduce the content of inorganic salts.[3][10]

-

Howard Process: A precipitation method using excess lime to recover calcium lignosulfonates with 90-95% efficiency.[11][12]

-

-

Drying (Optional): The concentrated and purified lignosulfonate solution can be spray-dried to produce a powder, which is more stable and easier to transport.[2][3]

The following table summarizes the typical operating parameters for the sulfite pulping process:

| Parameter | Value | Reference |

| Wood Chip Size | 2–5 cm | [3][7] |

| Cooking Temperature | 130–160 °C | [3][8] |

| Cooking Pressure | 5–7 bar | [3][7] |

| Cooking Duration | 4–14 hours | [5][8] |

| pH of Cooking Liquor | 1.5–5 | [3][8] |

| Lignosulfonate Yield (dry basis) | 150–200 kg per ton of wood | [3] |

| Spray Drying Inlet Temperature | 180–200 °C | [3] |

| Spray Drying Outlet Temperature | 80–100 °C | [3] |

| Final Powder Moisture Content | 4–8% | [3] |

Below is a diagram illustrating the workflow of the sulfite pulping process for lignosulfonate production.

References

- 1. Lignosulfonate production - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]

- 2. chinalignin.com [chinalignin.com]

- 3. Manufacturing Process of Lignosulfonates – GREEN AGROCHEM [greenagrochem.com]

- 4. Organosolv biorefinery: resource-based process optimisation, pilot technology scale-up and economics - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03274D [pubs.rsc.org]

- 5. Sulfite process - Wikipedia [en.wikipedia.org]

- 6. Lignosulfonates - Wikipedia [en.wikipedia.org]

- 7. Sodium lignosulfonate manufacturing process – GREEN AGROCHEM [greenagrochem.com]

- 8. Sodium Lignosulfonate-Sulfite Pulping Byproduct | GREEN AGROCHEM-LIGNIN [ligninchina.com]

- 9. Separation and Purification of Lignosulfonate [cjcu.jlu.edu.cn]

- 10. Sodium Lignosulfonate and its production process | GREEN AGROCHEM-LIGNIN [ligninchina.com]

- 11. This compound | C20H26O10S2 | CID 24712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Lignosulfonates extract from sulfite spent liquor | GREEN AGROCHEM-LIGNIN [ligninchina.com]

lignosulfonic acid from different wood sources (hardwood vs. softwood)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences in lignosulfonic acid derived from hardwood and softwood sources. Lignosulfonates, byproducts of the sulfite (B76179) pulping process, are complex biopolymers with a wide range of industrial and potential therapeutic applications. The structural and chemical disparities between those sourced from hardwood versus softwood significantly impact their physicochemical properties and functional performance. This document provides a comparative analysis, detailed experimental methodologies, and a look into their biological activities.

Core Differences: A Comparative Analysis

The fundamental distinction between hardwood and softwood lignosulfonates originates from the composition of the native lignin (B12514952) in the wood. Softwood lignin is primarily composed of guaiacyl (G) units, while hardwood lignin is a copolymer of guaiacyl and syringyl (S) units.[1] This structural difference influences the degree of condensation, molecular weight, and reactivity of the resulting lignosulfonates.

Softwood lignin is more prone to condensation reactions during pulping, which results in lignosulfonates with a significantly higher molecular weight.[2] Conversely, the presence of syringyl units in hardwood, which have methoxy (B1213986) groups at both the 3 and 5 positions of the aromatic ring, hinders the formation of carbon-carbon linkages, leading to lower molecular weight lignosulfonates.[2]

Quantitative Data Summary

The following table summarizes the key quantitative differences between lignosulfonic acids derived from hardwood and softwood.

| Property | Hardwood Lignosulfonate | Softwood Lignosulfonate | References |

| Weight-Average Molecular Weight (Mw) | 5,700 – 12,000 g/mol | 36,000 – 61,000 g/mol | [2][3] |

| Number-Average Molecular Weight (Mn) | Lower than softwood | Higher than hardwood | [4] |

| Polydispersity Index (PDI) | Lower than softwood | Higher than softwood | [4] |

| Degree of Sulfonation | Generally increases with decreasing molecular weight | Generally increases with decreasing molecular weight | [2][3] |

| Phenolic Hydroxyl Content | Varies, can be similar to or lower than softwood | Generally higher than hardwood | [4][5][6] |

| Methoxyl Content | Higher due to syringyl units | Lower, primarily from guaiacyl units | [4] |

| Sugar Content | Can be higher than softwood | Generally lower than hardwood | [7][8] |

| Ash Content | Generally higher than softwood | Generally lower than hardwood | [9][10] |

Experimental Protocols

Precise characterization of lignosulfonates is crucial for their application. Below are detailed methodologies for key analytical techniques.

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC) coupled with multi-angle laser light scattering (MALLS) is a powerful technique for determining the molecular weight distribution of lignosulfonates.

Methodology:

-

Sample Preparation: Dissolve the lignosulfonate sample in the mobile phase (e.g., 0.1 M NaNO₃) to a concentration of approximately 1-5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven.

-

SEC columns suitable for aqueous mobile phases and the expected molecular weight range of lignosulfonates.

-

Detectors: A refractive index (RI) detector, a UV-Vis detector (set to 280 nm), and a multi-angle laser light scattering (MALLS) detector.

-

-

Chromatographic Conditions:

-

Mobile Phase: 0.1 M NaNO₃ or a suitable aqueous buffer.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 50-100 µL.

-

-

Data Analysis: The data from the MALLS and RI detectors are used to calculate the absolute molecular weight at each elution volume, allowing for the determination of the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI).

31P Nuclear Magnetic Resonance (NMR) for Hydroxyl Group Quantification

Quantitative ³¹P NMR spectroscopy is an accurate method for determining the content of different hydroxyl groups (aliphatic, phenolic, and carboxylic acids) in lignosulfonates.[11][12][13]

-

Sample Preparation:

-

Reagent Preparation:

-

Prepare a solvent mixture of pyridine (B92270) and deuterated chloroform (B151607) (CDCl₃) (e.g., 1.6:1 v/v).

-

Add an internal standard (e.g., N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide) and a relaxation agent (e.g., chromium(III) acetylacetonate) to the solvent mixture.

-

-

Derivatization:

-

Add the solvent mixture to the NMR tube containing the lignosulfonate sample.

-

Add the phosphitylating reagent, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP), to the sample solution. The reagent reacts with the hydroxyl groups.

-

-

NMR Acquisition:

-

Acquire the ³¹P NMR spectrum using a spectrometer with appropriate parameters (e.g., inverse-gated decoupling sequence to ensure quantitative results).

-

-

Data Analysis:

-

Integrate the signals corresponding to the derivatized aliphatic hydroxyls, different types of phenolic hydroxyls (guaiacyl, syringyl, p-hydroxyphenyl), and carboxylic acids.

-

Quantify the amount of each type of hydroxyl group relative to the internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy provides qualitative and semi-quantitative information about the functional groups present in lignosulfonates.[15]

Methodology:

-

Sample Preparation:

-

For solid samples, the KBr pellet method is commonly used. Mix a small amount of dried lignosulfonate (1-2 mg) with spectroscopic grade KBr (100-200 mg) and press into a transparent pellet.

-

For aqueous solutions, Attenuated Total Reflectance (ATR)-FTIR can be used.[16][17] A drop of the lignosulfonate solution is placed on the ATR crystal.

-

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum (of the KBr pellet or the clean ATR crystal).

-

Collect the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify characteristic absorption bands for functional groups such as:

-

O-H stretching (hydroxyl groups): Broad band around 3400 cm⁻¹

-

C-H stretching (aliphatic): Around 2940 cm⁻¹[15]

-

C=O stretching (carbonyl/carboxyl): Around 1710 cm⁻¹ and 1630 cm⁻¹[15]

-

Aromatic skeletal vibrations: Around 1600, 1510, and 1425 cm⁻¹

-

S=O stretching (sulfonate groups): Around 1200 cm⁻¹ and 1040 cm⁻¹[18]

-

C-O stretching: Around 1270-1215 cm⁻¹[15]

-

-

Biological Activity and Relevance to Drug Development

While this compound is not known to be directly involved in specific cellular signaling pathways in the classical sense, its biological activities are of increasing interest to drug development professionals.

Antiviral and Antimicrobial Properties

Lignosulfonates have demonstrated notable antiviral activity, particularly against enveloped viruses like HIV and Herpes Simplex Virus (HSV).[19][20] The proposed mechanism involves the inhibition of viral penetration into host cells through interaction with the viral envelope glycoproteins.[20] This activity, coupled with their polyanionic nature, makes them potential candidates for the development of topical microbicides.

Antioxidant Activity

The phenolic hydroxyl groups in lignosulfonates, especially those in syringyl units, contribute to their antioxidant properties.[21] They can act as radical scavengers, which may have applications in preventing oxidative stress-related conditions.

Drug Delivery Applications

The amphiphilic and biocompatible nature of lignosulfonates makes them promising materials for drug delivery systems. They can be formulated into microcapsules or nanoparticles to encapsulate and control the release of therapeutic agents.[22][23][24] Their ability to form hydrogels also presents opportunities for developing sustained-release drug formulations.[22]

Visualizations

Lignosulfonate Production and Purification Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of molecular weight and molecular weight distributions of softwood and hardwood lignosulfonates [agris.fao.org]

- 4. Characterization of softwood and hardwood LignoBoost kraft lignins with emphasis on their antioxidant activity :: BioResources [bioresources.cnr.ncsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Manufacturing Process of Lignosulfonates – GREEN AGROCHEM [greenagrochem.com]

- 8. researchgate.net [researchgate.net]

- 9. Lignosulphonates as an Alternative to Non-Renewable Binders in Wood-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Hardwood, Cellulose Content of Hardwood, Lignin Content of Hardwood [celignis.com]

- 11. researchgate.net [researchgate.net]

- 12. A general solvent system for the analysis of lignosulfonates by 31P NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. A novel quantitative 31P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Relationship between the structure of Fe-Lignosulfonate complexes determined by FTIR spectroscopy and their reduction by the leaf Fe reductase [escholarship.org]

- 16. Quantification of Lignosulfonates and Humic Components in Mixtures by ATR FTIR Spectroscopy | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Lignosulfonate Rapidly Inactivates Human Immunodeficiency and Herpes Simplex Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lignosulfonate used as Antioxidant and pharmacological effects - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]

- 22. researchgate.net [researchgate.net]

- 23. Lignosulfonate Microcapsules for Delivery and Controlled Release of Thymol and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Lignosulfonate Microcapsules for Delivery and Controlled Release of Thymol and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Degree of Sulfonation in Lignosulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lignosulfonic acid, a complex biopolymer derived from lignin (B12514952), is a critical component in various industrial and biomedical applications. Its efficacy is largely dictated by its physicochemical properties, among which the degree of sulfonation (DS) is paramount. The DS, defined as the millimolar content of sulfonic acid groups per gram of lignosulfonate, directly influences its water solubility, surface activity, dispersing performance, and interaction with biological systems.[1][2] This technical guide provides an in-depth exploration of the degree of sulfonation, detailing its significance, the factors that influence it, and the analytical methodologies for its precise determination. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this compound.

Introduction to this compound and the Significance of Sulfonation

Lignin, a major constituent of lignocellulosic biomass, is a complex aromatic polymer.[3] Its native insolubility in water limits its direct application in many fields. The sulfonation process chemically modifies lignin by introducing sulfonic acid (-SO₃H) groups into its structure, transforming it into water-soluble lignosulfonates.[4] This transformation is crucial for its utility as a dispersant, binder, and emulsifier in various industries, including construction, agriculture, and pharmaceuticals.

The degree of sulfonation is a key structural parameter that dictates the performance of lignosulfonates.[1] A higher DS generally leads to increased water solubility and enhanced dispersing capabilities.[3][5] In the context of drug development, the DS can influence drug-carrier interactions, release kinetics, and biocompatibility. Therefore, the accurate determination and control of the DS are essential for the consistent performance and successful application of this compound-based materials.

Factors Influencing the Degree of Sulfonation

The degree of sulfonation in this compound is not an intrinsic property but is rather influenced by several factors related to the raw material and the sulfonation process itself.

3.1 Lignin Source: The botanical origin of the lignin plays a significant role. Lignin from softwood (e.g., spruce, pine) is generally more reactive and easier to sulfonate than lignin from hardwood (e.g., eucalyptus, aspen).[6][7] This is attributed to the higher content of guaiacyl units in softwood lignin, which have more available sites for sulfonation compared to the syringyl units predominant in hardwood lignin.[7] Consequently, softwood lignosulfonates often exhibit a higher degree of sulfonation.[6][8]

3.2 Pulping Process: Lignosulfonates are primarily a by-product of the sulfite (B76179) pulping process.[5] The conditions of this process, such as pH, temperature, and the chemical composition of the cooking liquor, significantly impact the resulting DS.[5] Kraft lignin, a by-product of the kraft pulping process, is not initially sulfonated but can be subsequently sulfonated to produce sulfonated kraft lignin.[9] The DS of sulfonated kraft lignin depends on the conditions of the secondary sulfonation reaction.

3.3 Sulfonation Process Parameters: For the sulfonation of kraft lignin or for increasing the DS of existing lignosulfonates, the following process parameters are critical:

-

Sulfonating Agent: The type and concentration of the sulfonating agent (e.g., sodium sulfite, sulfuric acid) affect the efficiency of the reaction.[9][10]

-

Reaction Temperature: Temperature influences the rate of the sulfonation reaction.[11] Higher temperatures generally lead to a higher DS, but excessive temperatures can cause undesirable side reactions and degradation of the lignin polymer.

-

Reaction Time: The duration of the sulfonation process directly correlates with the degree of sulfonation, with longer reaction times typically resulting in a higher DS up to a certain point.[12]

-

pH: The pH of the reaction medium affects the reactivity of both the lignin and the sulfonating agent.

Quantitative Data on Degree of Sulfonation

The degree of sulfonation can vary significantly based on the factors mentioned above. The following tables summarize representative quantitative data from the literature.

Table 1: Degree of Sulfonation of Lignosulfonates from Different Wood Sources

| Lignin Source | Wood Type | Degree of Sulfonation (mmol/g) | Reference |

| Spruce (Picea abies) | Softwood | 0.45 - 0.54 | [6] |

| Aspen (Populus sp.) | Hardwood | Not specified, but generally lower M_w | [6] |

| Eucalyptus (E. globulus) | Hardwood | Not specified, but generally lower M_w | [6] |

| Eucalyptus (E. grandis) | Hardwood | Not specified, but generally lower M_w | [6] |

| Vyborg Pulp Mill | Not Specified | Highest among compared industrial samples | [13] |

| Kondopoga Pulp Mill | Not Specified | Intermediate among compared industrial samples | [13] |

| Syassky Pulp Mill | Not Specified | Lowest among compared industrial samples | [13] |

Table 2: Effect of Sulfonation Conditions on the Degree of Sulfonation of Kraft Lignin

| Sulfonating Agent | Reaction Time (h) | Reaction Temperature (°C) | Degree of Sulfonation (meq/g) | Reference |

| Sulfuric Acid | 0.5 | 100 | 0.8 | [12] |

| Sodium Sulfite | 4 | 90 | 1.4 | [12] |

| Sodium Sulfite | 2 | 95 | ~1.0 (inferred from charge density) | [12] |

| Sodium Sulfite | 6 | 95 | ~1.0 (inferred from charge density) | [12] |

Experimental Protocols for Determining the Degree of Sulfonation

Several analytical techniques are employed to determine the degree of sulfonation of this compound. The choice of method often depends on the required accuracy, available equipment, and the nature of the sample.

5.1 Elemental Analysis

This method is a fundamental technique for determining the total sulfur content in the lignosulfonate sample. The degree of sulfonation is then calculated based on the sulfur content.

-

Principle: The sample is combusted at a high temperature in an oxygen-rich atmosphere, which converts all sulfur-containing compounds into sulfur dioxide (SO₂). The amount of SO₂ produced is then quantified using a suitable detector, such as an infrared (IR) or ultraviolet (UV) fluorescence detector.[14]

-

Instrumentation: Elemental Analyzer with a sulfur detector.

-

Protocol (General, based on ASTM D5453): [14][15]

-

Calibration: Calibrate the instrument using certified sulfur standards of known concentrations to establish a calibration curve.

-

Sample Preparation: Accurately weigh a small amount of the dried lignosulfonate sample.

-

Analysis: Introduce the sample into the combustion tube of the elemental analyzer. The instrument will automatically perform the combustion and detection.

-

Calculation: The instrument's software calculates the total sulfur content based on the calibration curve. The degree of sulfonation (DS) in mmol/g is calculated using the following formula: DS (mmol/g) = (% Sulfur / 32.065 g/mol ) * 10

-

-

Advantages: Provides the total sulfur content, which is a direct measure of sulfonation.

-

Limitations: Does not distinguish between sulfonic acid groups and other forms of sulfur (e.g., sulfates). Requires specialized and costly equipment.[16]

5.2 Conductometric Titration

This method involves titrating the acidic sulfonic acid groups with a standard base and monitoring the change in conductivity of the solution.

-

Principle: The conductivity of a solution depends on the concentration and mobility of its ions. During the titration of the strongly acidic sulfonic acid groups with a strong base (e.g., NaOH), the highly mobile hydrogen ions (H⁺) are replaced by less mobile sodium ions (Na⁺), causing a decrease in conductivity. After the equivalence point, the conductivity increases due to the addition of excess highly mobile hydroxide (B78521) ions (OH⁻). The equivalence point is determined from the intersection of the two linear portions of the titration curve.[17]

-

Instrumentation: Conductometer with a conductivity cell, burette, and magnetic stirrer.

-

Protocol:

-

Sample Preparation: Dissolve a known weight of the lignosulfonate sample in deionized water.

-

Titration: Immerse the conductivity cell in the sample solution and begin titrating with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Data Collection: Record the conductivity of the solution after each addition of the titrant.

-

Data Analysis: Plot the conductivity (corrected for volume change) against the volume of titrant added. The plot will consist of two linear segments with different slopes. The intersection of these lines corresponds to the equivalence point.

-

Calculation: Calculate the degree of sulfonation using the volume of titrant at the equivalence point, its concentration, and the weight of the sample.

-

-

Advantages: Relatively simple and does not require a colored indicator. Can be used for colored or turbid solutions.

-

Limitations: Can be affected by the presence of other acidic or basic functional groups in the lignosulfonate.

5.3 Cationic Surfactant (CTAB) Precipitation Method

This is a simpler and more rapid method based on the electrostatic interaction between the anionic lignosulfonate and a cationic surfactant.

-

Principle: The anionic sulfonic acid groups of lignosulfonate react with the cationic hexadecyl trimethyl ammonium (B1175870) bromide (CTAB) to form an insoluble complex, which precipitates out of the solution.[4] By adding increasing amounts of a standard CTAB solution to a lignosulfonate solution and measuring the absorbance of the supernatant, a titration curve can be generated. The point of minimum absorbance corresponds to the complete precipitation of the lignosulfonate, from which the degree of sulfonation can be calculated.[4][16]

-

Instrumentation: UV-Vis Spectrophotometer, centrifuge, and standard laboratory glassware.

-

Protocol (based on patent CN106383120A): [16]

-

Sample Preparation: Prepare a lignosulfonate solution of known concentration (e.g., 1 g/L) and adjust the pH to 5.5 to ensure complete ionization of the sulfonic acid groups.

-

Titration: To a series of flasks, add a fixed volume of the lignosulfonate solution. Then, add incrementally increasing volumes of a standard CTAB solution (e.g., 0.01 mol/L).

-

Precipitation and Separation: Allow the mixtures to stand for a short period (e.g., 10 minutes) to allow for complete precipitation. Centrifuge the mixtures to separate the precipitate.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 280 nm using a UV-Vis spectrophotometer.

-

Data Analysis: Plot the absorbance at 280 nm against the volume of CTAB solution added. The volume of CTAB at the minimum absorbance corresponds to the equivalence point.

-

Calculation: The degree of sulfonation (DS) in mmol/g is calculated as follows: DS (mmol/g) = (C_CTAB × V_CTAB) / (C_LS × V_LS) where C_CTAB is the concentration of the CTAB solution (mol/L), V_CTAB is the volume of the CTAB solution at minimum absorbance (L), C_LS is the concentration of the lignosulfonate solution (g/L), and V_LS is the initial volume of the lignosulfonate solution (L).

-

-

Advantages: Simple, rapid, and does not require extensive sample purification.[4]

-

Limitations: The accuracy may be influenced by the presence of other anionic species that can also interact with CTAB.

5.4 Spectroscopic Methods

5.4.1 Fourier Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy identifies functional groups in a molecule based on their characteristic vibrational frequencies. The presence of sulfonic acid groups in lignosulfonates can be confirmed by specific absorption bands in the FTIR spectrum. Quantitative analysis can be performed by relating the intensity of these bands to the degree of sulfonation, often requiring calibration with standards.

-

Characteristic Peaks: The presence of sulfonate groups is indicated by absorption peaks around 1192 cm⁻¹ (asymmetric stretching of S=O) and 1042 cm⁻¹ (symmetric stretching of S=O).[18][19]

-

Protocol (Qualitative and Semi-Quantitative):

-

Sample Preparation: Prepare the lignosulfonate sample, typically as a KBr pellet or a thin film on an ATR crystal.

-

Spectrum Acquisition: Record the FTIR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands for sulfonate groups. For semi-quantitative analysis, the ratio of the intensity of a sulfonate peak to a reference peak (e.g., an aromatic C=C stretching peak around 1510 cm⁻¹) can be used to compare the relative degree of sulfonation between different samples.

-

-

Advantages: Provides structural information and can be used for rapid, non-destructive analysis.

-

Limitations: Quantitative analysis can be challenging and often requires the development of a calibration model.

5.4.2 Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Principle: Lignosulfonates exhibit a characteristic UV absorption maximum at approximately 281 nm due to the presence of aromatic rings.[1] The intensity of this absorption is proportional to the concentration of lignosulfonate in a solution. While not a direct measure of the degree of sulfonation, it is a useful method for quantifying the total lignosulfonate content, which is a prerequisite for other methods like the CTAB precipitation method.

-

Protocol (for Lignosulfonate Quantification): [1]

-

Sample Preparation: Dissolve the lignosulfonate sample in a suitable solvent (e.g., water) to a known concentration.

-

Spectrum Acquisition: Scan the UV-Vis spectrum of the solution, typically from 200 to 400 nm.

-

Analysis: Determine the absorbance at the maximum wavelength (around 281 nm).

-

Quantification: Use a calibration curve prepared from standards of known lignosulfonate concentrations to determine the concentration of the unknown sample.

-

-

Advantages: Simple, rapid, and widely available instrumentation.

-

Limitations: Does not directly measure the degree of sulfonation. The absorbance can be influenced by other chromophores present in the sample.

Visualizations: Workflows and Mechanisms

6.1 Lignosulfonate Production Workflow

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. mdpi.com [mdpi.com]

- 3. web.abo.fi [web.abo.fi]

- 4. Lignin determination | PTS Website [ptspaper.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Comparison of molecular weight and molecular weight distributions of softwood and hardwood lignosulfonates [agris.fao.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. US5049661A - Sulfonation of lignins - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Production of sulfur containing kraft lignin products :: BioResources [bioresources.cnr.ncsu.edu]

- 13. researchgate.net [researchgate.net]

- 14. ASTM D5453 - Analytik Jena [analytik-jena.com]

- 15. ASTM D5453 Sulfur Test Procedure | Ayalytical [ayalytical.com]

- 16. CN106383120A - Method for measuring sulfonation degree of lignosulfonate - Google Patents [patents.google.com]

- 17. tau.ac.il [tau.ac.il]

- 18. tappi.org [tappi.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Functional Groups of Lignosulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Lignosulfonic acid, a complex biopolymer derived from lignin (B12514952), is a subject of increasing interest across various scientific disciplines, including drug development, owing to its unique physicochemical properties. A thorough understanding of its chemical structure, particularly the nature and abundance of its functional groups, is paramount for its effective utilization. This technical guide provides a comprehensive overview of the key functional groups present in this compound, methods for their quantification, and the structural variations based on the botanical source.

Core Functional Groups in this compound

This compound is a sulfonated lignin polymer, and its structure is characterized by a variety of functional groups that dictate its solubility, reactivity, and potential for chemical modification. The primary functional groups include:

-

Sulfonic Acid Groups (-SO₃H): Introduced during the sulfite (B76179) pulping process, these are the most prominent acidic groups and are crucial for the water solubility of lignosulfonates.[1][2] Their presence as sodium, calcium, or ammonium (B1175870) salts is common in commercial products.[2][3]

-

Hydroxyl Groups (-OH): this compound contains both aliphatic and phenolic hydroxyl groups.[1][4] These groups contribute to its reactivity and are potential sites for further chemical modifications.[5]

-

Methoxy (B1213986) Groups (-OCH₃): Attached to the aromatic rings of the phenylpropane units, methoxy groups are a characteristic feature of lignin.[1] The content of these groups can vary significantly between different wood sources.[6]

-

Carboxylic Acid Groups (-COOH): These acidic groups are also present and contribute to the overall anionic nature of the polymer.[2][6]

The relative abundance of these functional groups is not fixed and varies depending on the botanical origin of the lignin (softwood vs. hardwood) and the specifics of the pulping and modification processes.[4][6]

Quantitative Analysis of Functional Groups

Precise quantification of the functional groups in this compound is essential for quality control and for predicting its behavior in various applications. The following table summarizes the typical quantitative distribution of these groups in lignosulfonates from softwood and hardwood sources.

| Functional Group | Softwood Lignosulfonates (mmol/g) | Hardwood Lignosulfonates (mmol/g) |

| Methoxy (-OCH₃) | 3.95 - 4.22 | 5.59 - 5.97 |

| Sulfonic Acid (-SO₃H) | 0.83 - 1.95 | 1.07 - 1.78 |

| Aliphatic Hydroxyl (-OH) | 0.85 - 2.98 | Not specified in snippets |

| Aromatic (Phenolic) Hydroxyl (-OH) | 1.83 - 4.36 | Not specified in snippets |

| Carboxylic Acid (-COOH) | 0.17 - 0.53 | Not specified in snippets |

Data compiled from multiple sources referencing softwood and hardwood lignosulfonates.[6][7]

Experimental Protocols for Functional Group Analysis

A variety of analytical techniques are employed for the detailed characterization of the functional groups in this compound. Below are detailed methodologies for the key experiments.

Quantification of Hydroxyl and Carboxyl Groups by ³¹P NMR Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and accurate method for the quantitative determination of different hydroxyl groups and carboxylic acid groups in lignosulfonates after derivatization.

Methodology:

-

Sample Preparation:

-

Dry the lignosulfonate sample (approximately 30 mg) under vacuum at 40°C overnight.[8]

-

For improved solubility, technical lignosulfonates can be converted to their corresponding lignosulfonic acids via ion exchange treatment.[9]

-

Dissolve the dried sample in a solvent system, a common one being a mixture of N,N-dimethylformamide (DMF) and pyridine (B92270) (e.g., 3:1 v/v).[10] A novel solvent system of DMF/DMF-d₇/pyridine (4.5:1:1 v/v) has also been reported to be effective.[9]

-

-

Derivatization:

-

Add an internal standard (e.g., endo-N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide or cholesterol) and a relaxation agent (e.g., chromium(III) acetylacetonate) to the dissolved sample.[8][9]

-

Add the phosphitylation reagent, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP), to the solution.[9][11] This reagent reacts with the hydroxyl and carboxyl groups to form phosphitylated derivatives that are readily detectable by ³¹P NMR.

-

-

NMR Acquisition:

-

Transfer the derivatized sample to an NMR tube.

-

Acquire the ³¹P NMR spectrum using an inverse gated decoupling pulse program to ensure quantitative results.[8]

-

Typical acquisition parameters include a spectral width of around 100 ppm centered at approximately 140 ppm, a relaxation delay of at least 10 seconds, and a sufficient number of scans (e.g., 64 or more) to achieve a good signal-to-noise ratio.[8]

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction.[8]

-

Calibrate the spectrum by setting the signal of the phosphitylated water to 132.2 ppm.[8]

-

Integrate the distinct signals corresponding to the different types of phosphitylated hydroxyl (aliphatic, phenolic) and carboxyl groups.

-

Quantify the concentration of each functional group by comparing the integral of its signal to the integral of the internal standard of known concentration.

-

Determination of Methoxy Groups by Headspace Gas Chromatography (HS-GC)

This method is a modern and efficient alternative to the classical Zeisel–Vieböck–Schwappach titration for quantifying methoxy groups.

Methodology:

-

Reaction:

-

Neutralization:

-

After the reaction, inject a sodium hydroxide (B78521) solution to neutralize the excess HI.[2]

-

-

HS-GC Analysis:

-

Analyze the headspace of the vial using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

The volatile methyl iodide in the headspace is separated by the GC column and detected.

-

Quantify the amount of methyl iodide by using a calibration curve prepared with standards of known concentration. The methoxy group content in the original sample is then calculated from the amount of methyl iodide produced. An isotope-labeled internal standard (e.g., 4-(methoxy-d₃)-benzoic acid) can be used for more accurate quantification via isotope dilution mass spectrometry.[1][4]

-

Quantification of Acidic Groups by Conductometric Titration

Conductometric titration is a method used to determine the total acidic groups (sulfonic and carboxylic) based on changes in the electrical conductivity of the solution during titration.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of lignosulfonate in deionized water.

-

Place the solution in a beaker equipped with a conductivity cell and a magnetic stirrer.

-

-

Titration:

-

Immerse the conductivity probe into the solution, ensuring the electrodes are fully submerged.

-

Titrate the solution with a standardized strong base, typically sodium hydroxide (NaOH), added in small, precise increments from a burette.[13][14] The titrant should be significantly more concentrated than the sample solution to minimize volume changes.[14][15]

-

After each addition of the titrant, stir the solution and record the conductivity.

-

-

Data Analysis:

-

Plot the measured conductance as a function of the volume of NaOH added.

-

The titration curve will consist of two or more linear segments with different slopes. The initial high conductivity, due to the mobile H⁺ ions from the strong sulfonic acid groups, will decrease as they are neutralized by OH⁻ to form water.[14]

-

After the neutralization of the strong sulfonic acid groups, the weaker carboxylic acid groups will begin to be neutralized, leading to a change in the slope of the titration curve.

-

Once all acidic groups are neutralized, the conductivity will start to increase sharply due to the excess of highly mobile OH⁻ ions from the NaOH.[14]

-

The equivalence points, corresponding to the complete neutralization of the sulfonic and carboxylic acid groups, are determined from the intersection of the extrapolated linear portions of the titration curve.[13][15] The amount of each type of acidic group can then be calculated.

-

Visualizing the Core Structure and Analytical Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A simplified diagram illustrating the core phenylpropane unit of this compound with its primary functional groups.

Caption: A workflow diagram outlining the key experimental procedures for the quantitative analysis of functional groups in this compound.

References

- 1. A fast track for the accurate determination of methoxyl and ethoxyl groups in lignin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Lignosulphonates as an Alternative to Non-Renewable Binders in Wood-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Resolution Profiling of the Functional Heterogeneity of Technical Lignins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iris.unive.it [iris.unive.it]

- 9. A novel quantitative 31P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A general solvent system for the analysis of lignosulfonates by 31P NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Novel method for the determination of the methoxyl content in lignin by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mail.nsec.ac.in [mail.nsec.ac.in]

- 14. tau.ac.il [tau.ac.il]

- 15. egyankosh.ac.in [egyankosh.ac.in]

Lignosulfonic Acid: An In-Depth Technical Guide to its Solubility for Researchers and Drug Development Professionals

An Introduction to Lignosulfonic Acid and its Significance

This compound and its salts, known as lignosulfonates, are complex, water-soluble anionic polyelectrolytes derived from lignin (B12514952), a major component of wood.[1] Obtained as a byproduct of the sulfite (B76179) pulping process in the paper industry, these compounds have found diverse applications owing to their unique physicochemical properties.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in various solvents is paramount for its application in areas ranging from drug delivery to antiviral formulations. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and insights into its mechanism of action in a therapeutic context.

Quantitative Solubility Data

The solubility of this compound and its salts is significantly influenced by the solvent, pH, temperature, the nature of the cation (in the case of lignosulfonates), degree of sulfonation, and molecular weight.[4][5] The presence of sulfonate (-SO3-) groups imparts a hydrophilic nature to the molecule, rendering it highly soluble in aqueous solutions.[1]

Solubility in Aqueous Media

Lignosulfonates exhibit excellent, almost unlimited, solubility in water across a broad pH range.[6][7] This high water solubility is a key characteristic that underpins many of its industrial and potential pharmaceutical applications.[3]

| Compound/Salt | Solvent | Temperature (°C) | pH Range | Solubility (g/L) |

| Sodium Lignosulfonate | Water | 20 | 2-12 (Optimal 6-8) | > 500[4] |

| Sodium Lignosulfonate | Water | 40 | - | Solubility increases slightly, dissolution is faster[4] |

| Calcium Lignosulfonate | Water | Ambient | 3-11 (for a 1% solution) | Highly Soluble[8][9] |

| Lignosulfonates (general) | Water | Ambient | Wide range | Solutions of 53 wt.% have been reported, suggesting virtually unlimited solubility[6][10][11] |

Note: The solubility of lignosulfonates can be affected by the presence of impurities such as residual sugars or salts from the pulping process.[4] At very high concentrations (>50% w/v), solutions can become highly viscous, which may slow the dissolution rate.[4]

Solubility in Organic Solvents

In stark contrast to their behavior in water, this compound and its salts are generally insoluble or have limited solubility in most organic solvents.[7][8][9][12] This is attributed to the highly polar nature of the sulfonate groups.

| Compound/Salt | Solvent | Solubility |

| Lignosulfonates (general) | Ethylene Glycol | Good[10][11][13] |

| Lignosulfonates (general) | Propylene Glycol | Good[10][11][13] |

| Lignosulfonates (general) | Dimethyl Sulfoxide (DMSO) | Good[10][11][13] |

| Lignosulfonates (general) | Methanol | Limited[10][11] |

| Lignosulfonates (general) | Dimethylformamide (DMF) | Limited[10][11] |

| Lignosulfonates (general) | Cyclohexylamine | Limited[10][11] |

| Lignosulfonates (general) | Acetic Acid | Limited[10][11] |

| Lignosulfonates (general) | Ethanol, Acetone, Benzene | Insoluble[9] |

The Influence of pH on Solubility

The pH of the aqueous medium plays a critical role in the solubility and behavior of lignosulfonates. While generally soluble over a wide pH range, solubility can decrease in highly acidic conditions (pH < 2) due to the protonation of the sulfonate groups, which reduces the molecule's overall charge and hydrophilicity.[4] Conversely, in highly alkaline conditions (pH > 12), while solubility remains high, there is a risk of chemical degradation.[4] The ionization of phenolic and carboxylic acid groups at different pH values also influences the conformation and aggregation state of lignosulfonate molecules in solution.[14]

Experimental Protocols for Solubility Determination

The determination of this compound solubility can be approached using several methodologies. The choice of method often depends on the solvent, the expected solubility range, and the available analytical instrumentation.

General Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound in a given solvent.

References

- 1. chinalignin.com [chinalignin.com]

- 2. This compound Exhibits Broadly Anti-HIV-1 Activity – Potential as a Microbicide Candidate for the Prevention of HIV-1 Sexual Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A unique class of lignin derivatives displays broad anti-HIV activity by interacting with the viral envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fao.org [fao.org]

- 6. chinalignin.com [chinalignin.com]

- 7. Calcium Lignosulfonate properties – GREEN AGROCHEM [greenagrochem.com]

- 8. mdpi.com [mdpi.com]

- 9. Physicochemical Properties of Lignosulfonates - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]

- 10. lignincorp.com [lignincorp.com]

- 11. researchgate.net [researchgate.net]

- 12. chinalignin.com [chinalignin.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound exhibits broadly anti-HIV-1 activity--potential as a microbicide candidate for the prevention of HIV-1 sexual transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability of Lignosulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignosulfonic acid, a complex polymer derived from the sulfite (B76179) pulping of wood, and its salts (lignosulfonates) are widely utilized in various industrial applications. Their performance and processing are often dictated by their thermal stability. This technical guide provides a comprehensive overview of the thermal degradation behavior of this compound, detailing the key decomposition stages, influencing factors, and the analytical techniques used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize lignosulfonates in their formulations or processes.

Core Concepts of Thermal Degradation

The thermal decomposition of this compound is a multi-stage process involving the evolution of volatile products and the formation of a char residue. The primary factors influencing its thermal stability include its chemical form (acid or salt), molecular weight, and the source of the lignin (B12514952). Generally, the degradation proceeds through the following key stages:

-

Initial Water Loss: The initial weight loss observed at lower temperatures (typically below 200°C) is attributed to the evaporation of physically bound water.

-

Desulfonation and Side-Chain Cleavage: As the temperature increases, the sulfonic acid groups begin to cleave, releasing sulfur dioxide (SO₂). This is a critical step in the degradation of lignosulfonates.[1] Concurrently, the aliphatic side chains of the phenylpropane units start to break down.

-

Decomposition of the Aromatic Skeleton: At higher temperatures, the more stable aromatic rings of the lignin polymer begin to degrade, leading to the formation of various volatile organic compounds and a significant increase in char residue.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed to quantitatively assess the thermal stability of this compound. The following tables summarize key thermal parameters obtained from the literature for this compound (H-LS) and its sodium salt (Na-LS).

Table 1: Thermogravimetric Analysis (TGA) Data for Lignosulfonate Degradation

| Sample | Stage 1: Peak Temperature (°C) | Stage 2: Peak Temperature (°C) | Stage 3: Peak Temperature (°C) | Char Residue at 600°C (%) | Reference |

| This compound (H-LS) | ~162 | ~390 | ~600 | ~25 | [2] |

| Sodium Lignosulfonate (Na-LS) | ~250-300 | ~428 | ~715 | ~50 | [2] |

| Sodium Lignosulfonate (LS) | - | 238 (Tmax) | >350 | 62.72 | [1] |

Note: Peak temperatures represent the point of maximum rate of weight loss for each degradation stage.

Table 2: Differential Scanning Calorimetry (DSC) Data for Lignosulfonates

| Sample | Glass Transition Temperature (Tg) (°C) | Reference |

| This compound (H-LS) | Higher than SKL and HKL | [3] |

| Sodium Lignosulfonate (Na-LS) | Lower than SKL and HKL | [3] |

| Lignosulfonate (LS) | ~180 | [1] |

SKL: Softwood Kraft Lignin; HKL: Hardwood Kraft Lignin

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. The following are typical experimental protocols for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q50).[1]

-

Sample Preparation: Samples are typically vacuum-dried at a low temperature (e.g., 40°C) for 24 hours to remove residual moisture.[1] A small amount of the dried sample (typically 5-10 mg) is placed in a platinum or aluminum pan.[1]

-

Experimental Conditions:

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and is used to identify the peak temperatures of the distinct degradation stages.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg).

-

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Discovery 25).

-

Sample Preparation: A small amount of the dried sample (typically 3-5 mg) is hermetically sealed in an aluminum pan.[1] An empty sealed pan is used as a reference.[1]

-

Experimental Conditions:

-

Heating and Cooling Cycles: A common procedure involves an initial heating ramp to a temperature above the expected Tg (e.g., 100°C) to erase the sample's thermal history, followed by a controlled cooling ramp (e.g., 20°C/min) to a low temperature (e.g., 0°C), and a final heating ramp (e.g., 20°C/min) to the desired upper temperature (e.g., 200°C).[1] The Tg is determined from the second heating scan.[1]

-

Atmosphere: Nitrogen is typically used as the purge gas.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step-like change in the baseline of the thermogram.

Visualizing Thermal Analysis and Degradation Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the proposed thermal degradation pathway of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Proposed thermal degradation pathway of this compound.

Conclusion